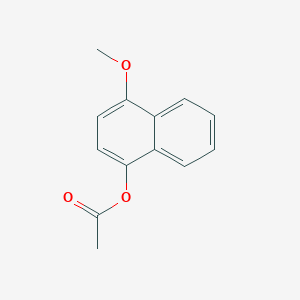

1-Methoxynaphthalen-4-YL acetate

説明

BenchChem offers high-quality 1-Methoxynaphthalen-4-YL acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxynaphthalen-4-YL acetate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

68716-07-4 |

|---|---|

分子式 |

C13H12O3 |

分子量 |

216.23 g/mol |

IUPAC名 |

(4-methoxynaphthalen-1-yl) acetate |

InChI |

InChI=1S/C13H12O3/c1-9(14)16-13-8-7-12(15-2)10-5-3-4-6-11(10)13/h3-8H,1-2H3 |

InChIキー |

ZKJGSANFMVMFTI-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=C(C2=CC=CC=C21)OC |

正規SMILES |

CC(=O)OC1=CC=C(C2=CC=CC=C21)OC |

製品の起源 |

United States |

Comprehensive Technical Profiling of 1-Methoxynaphthalen-4-YL Acetate (CAS 68716-07-4)

Executive Summary

1-Methoxynaphthalen-4-YL acetate (also known as 1-acetoxy-4-methoxynaphthalene or 4-methoxy-1-naphthyl acetate) is a critical 1,4-disubstituted naphthalene derivative[1]. In the realm of advanced organic synthesis and drug development, this compound serves as a highly versatile, stable building block. By strategically masking a reactive naphthol with an acetate ester, chemists can navigate complex multi-step syntheses—particularly in the development of quinoid natural products and aza-anthraquinone pharmacophores—without succumbing to premature oxidative degradation[2].

This technical guide provides an in-depth analysis of its physicochemical properties, the electronic causality governing its reactivity, and field-proven, self-validating experimental protocols for its synthesis and application.

Physicochemical Profiling & Data Presentation

Understanding the physical properties of 1-Methoxynaphthalen-4-YL acetate is foundational for optimizing reaction conditions, particularly regarding solvent selection, thermal limits, and purification strategies.

Quantitative Data Summary

| Property | Value |

| CAS Number | 68716-07-4[1] |

| IUPAC Name | 4-methoxynaphthalen-1-yl acetate |

| Molecular Formula | C₁₃H₁₂O₃[1] |

| Molecular Weight | 216.23 g/mol [1] |

| Melting Point | 48 °C[1] |

| Boiling Point | ~356.9 °C (Predicted/Extrapolated)[3] |

| Appearance | Light-yellow to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, Chloroform; Insoluble in water |

Electronic Architecture & Chemical Causality

The reactivity of 1-Methoxynaphthalen-4-YL acetate is dictated by a classic "push-pull" electronic modulation across the naphthalene π -system:

-

The Methoxy Group (-OCH₃) at C1: Acts as a strong π -donor via resonance, significantly increasing the electron density of the aromatic ring.

-

The Acetate Group (-OCOCH₃) at C4: While the oxygen atom is technically a π -donor, the adjacent carbonyl group exerts a strong electron-withdrawing inductive effect.

The Causality of Protection: 1,4-Naphthols are notoriously sensitive to air, rapidly oxidizing into complex, intractable tar mixtures. By converting the C4 hydroxyl group into an acetate ester, the overall electron density of the ring is slightly attenuated[2]. This modification provides immense stability, allowing the molecule to withstand harsh downstream conditions (e.g., Lewis acid-catalyzed Friedel-Crafts acylations at the C2 or C3 positions) while preserving the 1,4-oxygenation pattern required for eventual conversion into 1,4-naphthoquinones[2].

Experimental Protocols: Synthesis and Self-Validation

As a Senior Application Scientist, it is critical to design protocols that are not merely procedural, but self-validating systems . The following methodology describes the synthesis of 1-Methoxynaphthalen-4-YL acetate from 4-methoxy-1-naphthol, incorporating immediate analytical feedback loops.

Step-by-Step Methodology

Reagents: 4-methoxy-1-naphthol (1.0 eq), Acetic anhydride (1.2 eq), Pyridine (1.5 eq), 4-Dimethylaminopyridine (DMAP, 0.05 eq), Anhydrous Dichloromethane (DCM).

-

Inert Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 4-methoxy-1-naphthol in anhydrous DCM (0.2 M concentration). Causality: The starting material is highly prone to aerobic oxidation; inert conditions prevent baseline degradation.

-

Catalyst & Base Addition: Add Pyridine followed by DMAP. Cool the reaction mixture to 0 °C using an ice-water bath.

-

Acetylation: Introduce Acetic anhydride dropwise over 10 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acetic anhydride and pyridine. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 8:2) to yield 1-Methoxynaphthalen-4-YL acetate as a crystalline solid[2].

The Self-Validating Analytical Matrix

To ensure the integrity of the protocol, rely on the following validation checkpoints:

-

Visual Validation: The starting material often exhibits a dark/purple hue due to trace oxidation. A successful conversion yields a stable, distinctly lighter (off-white/yellow) product.

-

TLC Shift: The conversion of the polar hydroxyl group to an acetate ester results in a significant reduction in polarity. The product spot will run noticeably higher ( Rf≈0.6 ) than the starting material ( Rf≈0.2 ) in 8:2 Hexane:EtOAc.

-

IR Spectroscopy: Confirm the absolute disappearance of the broad O−H stretch ( ∼3300 cm−1 ) and the emergence of a sharp, intense ester C=O stretch ( ∼1750 cm−1 ).

-

¹H NMR (CDCl₃): Look for the diagnostic appearance of a sharp 3H singlet at ∼2.4 ppm , corresponding to the newly installed acetate methyl protons ( −OCOCH3 ).

Applications in Drug Development & Chemical Biology

The primary utility of 1-Methoxynaphthalen-4-YL acetate lies in its role as a stable intermediate for the synthesis of complex quinoid natural products [2].

In the development of antifungal and antimalarial agents, aza-anthraquinones such as cleistopholine and sampangine are highly sought-after targets[2]. The synthesis of these molecules requires the construction of a pyridine ring fused to a naphthoquinone core. By utilizing 1-Methoxynaphthalen-4-YL acetate, researchers can perform regioselective functionalizations (such as the introduction of an acetyl group at C2) without destroying the molecule[2]. Once the carbon framework is established, the acetate is hydrolyzed, and the resulting naphthol is subjected to oxidative deprotection (using agents like Ceric Ammonium Nitrate or Silver Oxide) to reveal the biologically active 1,4-naphthoquinone pharmacophore[2].

Mandatory Visualization: Reaction Workflow

The following diagram illustrates the strategic position of 1-Methoxynaphthalen-4-YL acetate within a broader synthetic workflow, highlighting its role as a protective bridge between sensitive starting materials and complex pharmacophores.

Synthetic workflow and downstream applications of 1-Methoxynaphthalen-4-YL acetate.

References

- 1-METHOXYNAPHTHALEN-4-YL ACETATE | 68716-07-4 Source: ChemicalBook URL

- 23981-48-8 methyl 6-methoxynaphthalene-2-acetate C14H14O3 Source: Guidechem URL

- Source: Ghent University (UGent)

Sources

An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of 1-Methoxynaphthalen-4-YL Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxynaphthalen-4-yl acetate is a key chemical intermediate with potential applications in the synthesis of various biologically active molecules and functional materials. Its structure, featuring a methoxy-substituted naphthalene core and an acetate ester, offers a versatile scaffold for further chemical modifications. This technical guide provides a comprehensive overview of the viable synthesis pathways for 1-Methoxynaphthalen-4-yl acetate, detailing the underlying reaction mechanisms, experimental protocols, and characterization of the final product. The information presented herein is curated to empower researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this valuable compound.

Synthesis of the Precursor: 4-Methoxy-1-naphthol

The primary precursor for the synthesis of 1-Methoxynaphthalen-4-yl acetate is 4-methoxy-1-naphthol. This section outlines a plausible and efficient laboratory-scale synthesis of this key intermediate.

Retrosynthetic Analysis

A logical retrosynthetic approach for 4-methoxy-1-naphthol points towards 1,4-dimethoxynaphthalene as a readily available starting material. The key transformation is a selective mono-demethylation, a common challenge in the synthesis of poly-methoxy-substituted aromatic compounds.

Proposed Synthetic Pathway: Selective Mono-demethylation of 1,4-Dimethoxynaphthalene

The selective cleavage of one methyl ether in the presence of another can be achieved using various reagents. A common and effective method involves the use of a Lewis acid or a strong protic acid in a controlled manner.

Reaction Scheme:

Caption: Proposed synthesis of 4-methoxy-1-naphthol via selective demethylation.

Experimental Protocol: Synthesis of 4-Methoxy-1-naphthol

This protocol is adapted from a similar demethylation procedure for a related compound[1].

Materials:

-

1,4-Dimethoxynaphthalene

-

Pyridine hydrochloride

-

Dilute Hydrochloric Acid

-

Ether

-

Anhydrous Magnesium Sulfate

-

Petroleum ether (b.p. 60-80 °C)

Procedure:

-

In a round-bottom flask, thoroughly mix 1,4-dimethoxynaphthalene (1.0 eq) with pyridine hydrochloride (2.5 eq).

-

Heat the mixture at 200 °C for 3 hours under an inert atmosphere.

-

Cool the reaction mixture to room temperature and treat it with dilute hydrochloric acid.

-

Extract the product with ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield a crude oil.

-

Purify the crude product by recrystallization from petroleum ether to obtain 4-methoxy-1-naphthol as a solid.

Note: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.

Synthesis of 1-Methoxynaphthalen-4-YL Acetate

The final step in the synthesis is the O-acetylation of 4-methoxy-1-naphthol. This is a standard esterification reaction that can be achieved using several methods.

Reaction Scheme:

Caption: Acetylation of 4-methoxy-1-naphthol to yield the target compound.

Reaction Mechanism: Base-Catalyzed Acetylation

The acetylation of 4-methoxy-1-naphthol with acetic anhydride is typically catalyzed by a base such as pyridine or 4-(dimethylamino)pyridine (DMAP). The mechanism proceeds as follows:

-

Deprotonation: The basic catalyst deprotonates the hydroxyl group of 4-methoxy-1-naphthol to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The phenoxide ion attacks one of the carbonyl carbons of acetic anhydride.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination: The intermediate collapses, eliminating an acetate ion as a leaving group, to form the final product, 1-Methoxynaphthalen-4-YL acetate.

Caption: Mechanism of base-catalyzed acetylation of 4-methoxy-1-naphthol.

Experimental Protocol: Acetylation of 4-Methoxy-1-naphthol

This protocol is a general procedure adapted from established methods for the acetylation of phenols[2].

Materials:

-

4-Methoxy-1-naphthol

-

Acetic Anhydride

-

Pyridine (or a catalytic amount of DMAP with triethylamine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 4-methoxy-1-naphthol (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add pyridine (2.0 eq) or triethylamine (2.0 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) or by recrystallization to obtain pure 1-Methoxynaphthalen-4-YL acetate.

Characterization of 1-Methoxynaphthalen-4-YL Acetate

Accurate characterization of the synthesized product is crucial for confirming its identity and purity. The following are the expected spectroscopic data for 1-Methoxynaphthalen-4-YL acetate.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the acetyl group. The chemical shifts can be predicted based on the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 7.0 - 8.2 | m | |

| Methoxy Protons (-OCH₃) | ~3.9 | s | |

| Acetyl Protons (-COCH₃) | ~2.4 | s |

Rationale: The aromatic protons will appear in the downfield region typical for naphthalenic systems. The exact chemical shifts and coupling patterns will depend on the substitution pattern. The methoxy protons will appear as a singlet around 3.9 ppm, and the acetyl protons will also be a singlet, slightly upfield around 2.4 ppm.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~169 |

| Aromatic Carbons | 110 - 155 |

| Methoxy Carbon (-OCH₃) | ~56 |

| Acetyl Carbon (-CH₃) | ~21 |

Rationale: The carbonyl carbon of the acetate group will be the most downfield signal. The aromatic carbons will resonate in the typical range for naphthalenes, with their specific shifts influenced by the methoxy and acetate substituents. The methoxy and acetyl methyl carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (ester) | 1760 - 1735 | Strong |

| C-O (ester) | 1250 - 1000 | Strong |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 3000 - 2850 | Medium |

Rationale: A strong absorption band in the region of 1760-1735 cm⁻¹ is a clear indicator of the ester carbonyl group. The C-O stretching of the ester will also be prominent. Aromatic and aliphatic C-H stretching vibrations will be observed in their respective regions.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 1-Methoxynaphthalen-4-YL acetate (C₁₃H₁₂O₃, MW = 216.23 g/mol ).

-

Fragmentation: A prominent fragment ion is expected from the loss of the acetyl group as a ketene (CH₂=C=O, 42 Da), resulting in a peak corresponding to 4-methoxy-1-naphthol. Another possible fragmentation is the loss of the acetyl radical (•COCH₃, 43 Da).

Purification and Handling

Purification

-

Column Chromatography: For high purity, flash column chromatography on silica gel is recommended. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, should effectively separate the product from any unreacted starting material or byproducts.

-

Recrystallization: If the product is a solid at room temperature, recrystallization can be an effective purification method. A suitable solvent system would be one in which the compound is soluble at high temperatures and sparingly soluble at low temperatures, such as a mixture of ethanol and water or ethyl acetate and hexane.

Handling and Storage

1-Methoxynaphthalen-4-yl acetate should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 1-Methoxynaphthalen-4-YL acetate. By following the outlined synthetic pathways and experimental protocols, researchers can reliably produce this valuable chemical intermediate. The provided mechanistic insights and predicted characterization data will further aid in the successful execution and verification of the synthesis. This guide serves as a valuable resource for scientists and professionals in drug development and related fields, facilitating their research and development endeavors.

References

-

PrepChem. Synthesis of 4-Methyl-1-naphthol. Available from: [Link]

-

Semantic Scholar. Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene. Available from: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

-

Semantic Scholar. Catalysis by 4-dialkylaminopyridines. Available from: [Link]

-

NIU Department of Chemistry and Biochemistry. IR Absorption Frequencies. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Wikipedia. Column chromatography. Available from: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

-

Royal Society of Chemistry. Table of Contents. Available from: [Link]

- Google Patents. Preparation method of 1-methoxynaphthalene.

-

MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

PMC. Me3SI-promoted chemoselective deacetylation: a general and mild protocol. Available from: [Link]

-

Glycoscience Protocols. O-Acetylation using acetic anhydride in pyridine. Available from: [Link]

-

PrepChem. Preparation of 1-methoxynaphthalene. Available from: [Link]

-

ResearchGate. Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene. Available from: [Link]

-

PubMed. 4-Methoxy-1-naphthol: chains formed by O-H...O hydrogen bonds and pi-pi stacking interactions. Available from: [Link]

-

Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Available from: [Link]

- Google Patents. Preparation method and application of 4-methoxy-2-naphthol.

Sources

Spectroscopic Characterization of 1-Methoxynaphthalen-4-yl Acetate: A Comprehensive Technical Guide

By: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

1-Methoxynaphthalen-4-yl acetate (also known as 4-methoxy-1-naphthyl acetate) is a highly versatile naphthalene derivative. It serves as a critical intermediate in organic synthesis, a substrate in enzymatic esterase assays, and a primary byproduct in the photorelease of caged phosphates via photo-Favorskii rearrangements[1]. For researchers utilizing this compound, unambiguous structural validation is paramount.

This whitepaper provides an in-depth, self-validating spectroscopic profile of 1-methoxynaphthalen-4-yl acetate, detailing the causality behind its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral signatures. By moving beyond mere data listing, this guide establishes the mechanistic reasoning behind experimental choices and chemical shifts, ensuring rigorous analytical confidence.

Chemical Context & Structural Causality

The spectroscopic behavior of 1-methoxynaphthalen-4-yl acetate is entirely dictated by the "push-pull" electronic asymmetry across its naphthalene core.

-

Position 1 (Methoxy Group): The −OCH3 group is a strong electron-donating group via resonance (+R effect). It significantly increases electron density at the ortho and para positions of its respective ring.

-

Position 4 (Acetate Group): The −OCOCH3 group is a phenolic ester. While the oxygen atom can donate electrons to the ring, its lone pair is cross-conjugated with the adjacent carbonyl group. This diminishes its +R effect compared to the methoxy group.

This uneven distribution of electron density creates highly distinct shielding environments for the aromatic protons and carbons, while also altering the vibrational force constants of the ester functionality. Understanding this electronic causality is essential for interpreting the spectra accurately, as detailed in Spectrometric Identification of Organic Compounds[2].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in data acquisition, the protocols below are designed as self-validating systems. Every step is optimized to prevent artifacts and ensure high-fidelity signal resolution.

Methodology 1: NMR Sample Preparation and Acquisition

-

Sample Weighing: Accurately weigh 15–20 mg of highly pure (>98%) 1-methoxynaphthalen-4-yl acetate into a clean 2 mL glass vial.

-

Causality: This specific mass provides an optimal signal-to-noise ratio for 13C NMR within a reasonable timeframe (e.g., 512 scans) while remaining dilute enough to prevent concentration-dependent line broadening or viscosity issues in 1H NMR.

-

-

Solvent Addition: Dissolve the solid in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Causality: CDCl3 is chosen because the compound lacks exchangeable protons (eliminating the need for protic solvents), and it provides excellent solubility without its residual solvent peak ( δ 7.26 ppm) overlapping with the analyte's key aromatic signals.

-

-

Transfer: Use a clean glass Pasteur pipette to transfer the homogeneous solution into a standard 5 mm NMR tube. Ensure the solvent column height is exactly 4–5 cm.

-

Causality: A uniform column height is critical to optimize magnetic field shimming, ensuring sharp, well-resolved multiplets.

-

-

Acquisition: Acquire the 1H spectrum at 400 MHz (16 scans, relaxation delay 1.0 s) and the 13C spectrum at 100 MHz (512 scans, relaxation delay 2.0 s).

Methodology 2: Attenuated Total Reflectance (ATR-FTIR) Spectroscopy

-

Background Collection: Clean the diamond/ZnSe crystal of the ATR accessory with HPLC-grade isopropanol. Allow it to evaporate completely, then collect a background spectrum (32 scans, 4 cm −1 resolution).

-

Sample Application: Deposit 1–2 mg of the neat crystalline solid directly onto the center of the ATR crystal.

-

Causality: ATR is preferred over traditional KBr pelleting because it is non-destructive, prevents ambient moisture absorption (which broadens the O-H region and obscures data), and eliminates the risk of pressure-induced polymorphic changes during pellet pressing.

-

-

Compression and Acquisition: Lower the pressure anvil until optimal contact is achieved, then acquire the sample spectrum using the background parameters.

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR Spectral Data

The proton NMR spectrum of 1-methoxynaphthalen-4-yl acetate is characterized by two distinct aliphatic singlets and a highly resolved aromatic region.

| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| 8.28 | dd | 8.4, 1.2 | 1H | H-8 (peri to methoxy) |

| 7.85 | dd | 8.4, 1.2 | 1H | H-5 (peri to acetate) |

| 7.55 | ddd | 8.4, 6.8, 1.2 | 1H | H-7 |

| 7.48 | ddd | 8.4, 6.8, 1.2 | 1H | H-6 |

| 7.15 | d | 8.2 | 1H | H-3 (ortho to acetate) |

| 6.75 | d | 8.2 | 1H | H-2 (ortho to methoxy) |

| 3.98 | s | - | 3H | −OCH3 (Methoxy) |

| 2.45 | s | - | 3H | −OCOCH3 (Acetate) |

Mechanistic Insights: The most diagnostic feature of the aromatic region is the AB spin system formed by H-2 and H-3. H-2 appears at a highly shielded δ 6.75 ppm due to the powerful +R resonance donation from the adjacent methoxy oxygen. In contrast, H-3 appears further downfield at δ 7.15 ppm. Because the acetate oxygen's lone pair is cross-conjugated with the ester carbonyl, its ability to donate electron density into the naphthalene ring is severely restricted, leaving H-3 less shielded than H-2[2].

13C NMR Spectral Data

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |

| 169.5 | Quaternary (C=O) | Acetate Carbonyl |

| 152.3 | Quaternary (C-O) | C-1 (attached to Methoxy) |

| 139.8 | Quaternary (C-O) | C-4 (attached to Acetate) |

| 127.5 | Quaternary | C-4a |

| 127.1 | CH | C-7 |

| 126.4 | CH | C-6 |

| 122.8 | CH | C-8 |

| 122.3 | Quaternary | C-8a |

| 121.5 | CH | C-5 |

| 118.2 | CH | C-3 |

| 103.5 | CH | C-2 |

| 55.8 | CH3 | Methoxy Carbon |

| 20.9 | CH3 | Acetate Methyl Carbon |

Validation via 2D NMR: To ensure the signal at δ 2.45 ppm ( 1H ) is unambiguously the acetate methyl and not a solvent impurity, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment should be referenced. A strong cross-peak will be observed between the protons at δ 2.45 ppm and the carbonyl carbon at δ 169.5 ppm, validating the ester linkage.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically probing the vibrational force constants of the molecule.

| Wavenumber (cm −1 ) | Intensity | Vibrational Mode | Assignment |

| 3065 | Weak | C-H Stretch | Aromatic rings |

| 2940, 2835 | Weak | C-H Stretch | Aliphatic methyl groups |

| 1755 | Strong | C=O Stretch | Phenolic ester carbonyl |

| 1595, 1465 | Medium | C=C Stretch | Aromatic skeletal vibrations |

| 1210 | Strong | C-O Stretch | Acetate ester linkage |

| 1095 | Strong | C-O Stretch | Methoxy ether linkage |

Mechanistic Insights: The ester carbonyl (C=O) stretch at 1755 cm −1 is highly diagnostic. Standard aliphatic acetates typically absorb near 1735 cm −1 . However, in phenolic esters like 1-methoxynaphthalen-4-yl acetate, the oxygen atom is bonded directly to the sp 2 hybridized aromatic ring. This structural causality forces the oxygen's lone pair to delocalize into the naphthalene ring rather than into the carbonyl group. Consequently, the C=O bond retains more double-bond character, increasing its force constant and shifting the absorption to a higher wavenumber[3].

Spectroscopic Workflow & Data Validation

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards in your analytical pipeline, follow the logical progression mapped in the workflow below.

Spectroscopic workflow for structural validation of 1-methoxynaphthalen-4-yl acetate.

Conclusion

The spectroscopic characterization of 1-methoxynaphthalen-4-yl acetate requires a nuanced understanding of its internal electronic push-pull dynamics. By correlating the strong +R effect of the methoxy group with the cross-conjugated nature of the phenolic acetate, researchers can accurately predict and validate the highly shielded H-2 proton ( δ 6.75 ppm) and the elevated carbonyl stretching frequency (1755 cm −1 ). Utilizing the self-validating protocols outlined in this guide ensures that downstream applications—whether in photochemistry, enzymatic screening, or synthetic scale-up—are built upon an infallible foundation of structural identity.

References

-

Givens, R. S., et al. (2010). Photorelease of phosphates: Mild methods for protecting phosphate derivatives. Beilstein Journal of Organic Chemistry / PubMed Central (PMC) - NIH. Available at: [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at: [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning / ResearchGate. Available at: [Link]

Sources

Toxicity profile and MSDS safety data for 1-Methoxynaphthalen-4-YL acetate

Comprehensive Toxicity Profile and Safety Data for 1-Methoxynaphthalen-4-yl Acetate: Mechanisms, MSDS, and Analytical Workflows

Executive Summary

As a Senior Application Scientist navigating the complex landscape of preclinical drug development and chemical safety, evaluating the toxicity of esterified prodrugs requires looking beyond the parent compound. 1-Methoxynaphthalen-4-yl acetate (CAS: 68716-07-4) is a synthetic naphthalene derivative primarily utilized as a chemical intermediate, a substrate for esterase activity, and a potential prodrug scaffold. While the acetate moiety renders the parent compound relatively stable and less acutely toxic, its biological significance is entirely dictated by its metabolic cleavage into 4-methoxy-1-naphthol (also known as Walrycin A)[1].

This whitepaper deconstructs the toxicity profile of 1-Methoxynaphthalen-4-yl acetate by analyzing its physicochemical properties, elucidating its cytochrome P450 (CYP450) and esterase-mediated bioactivation pathways, and establishing a self-validating experimental protocol for high-throughput safety screening.

Chemical Identity and Physicochemical Properties

Understanding the baseline physical properties of 1-Methoxynaphthalen-4-yl acetate is critical for formulating dosing vehicles in in vitro assays and predicting its pharmacokinetic behavior. The lipophilic nature of the naphthalene ring, combined with the ester linkage, facilitates rapid cellular uptake followed by intracellular hydrolysis.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | 1-Methoxynaphthalen-4-yl acetate |

| Synonyms | 4-Methoxy-1-naphthyl acetate |

| CAS Registry Number | 68716-07-4 |

| Molecular Formula | C13H12O3[2] |

| Molecular Weight | 216.23 g/mol |

| Appearance | Light-yellow to white solid / crystalline powder[3] |

| Melting Point | 48 - 52 °C[2] |

| Solubility | Soluble in DMSO, ethanol, and organic solvents; insoluble in water |

Mechanistic Toxicology & Metabolic Bioactivation

The toxicological footprint of 1-Methoxynaphthalen-4-yl acetate is a classic example of "toxification by metabolism." The parent compound is relatively inert; however, upon entering a biological system, it undergoes a two-step metabolic cascade that dictates its hazard profile.

A. Esterase-Mediated Cleavage and PXR Activation

Upon cellular entry, ubiquitous intracellular carboxylesterases rapidly hydrolyze the acetate ester bond, releasing 4-methoxy-1-naphthol [4]. This metabolite (Walrycin A) is not merely a structural byproduct; it is a potent activator of the human Pregnane X Receptor (PXR)[1]. PXR is a master transcriptional regulator of xenobiotic metabolism. Activation of PXR by 4-methoxy-1-naphthol induces the overexpression of CYP3A4 and various efflux transporters. Causality: This induction can lead to severe drug-drug interactions (DDIs) by accelerating the clearance of co-administered therapeutics, or conversely, by increasing the bioactivation of other pro-toxicants.

B. Cytochrome P450 Oxidation and Oxidative Stress

Following esterase cleavage, the naphthalene scaffold is subjected to Phase I metabolism. Cytochrome P450 enzymes—specifically CYP2A, CYP2F, and CYP2E1—oxidize the naphthol ring to form highly reactive electrophilic intermediates, such as 1,2-epoxides and 1,4-naphthoquinones[5][6][7]. Causality: These electrophiles rapidly covalently bind to cellular macromolecules and deplete intracellular glutathione (GSH). The depletion of GSH removes the cell's primary antioxidant defense, leading to unchecked reactive oxygen species (ROS) accumulation, lipid peroxidation, and ultimately, apoptotic or necrotic cell death[5][8].

Caption: Metabolic bioactivation and toxicity pathway of 1-Methoxynaphthalen-4-yl acetate.

Material Safety Data Sheet (MSDS) & GHS Classification

Because the parent acetate is rapidly converted to 4-methoxy-1-naphthol upon contact with biological moisture and tissue esterases, the safety and handling guidelines must reflect the hazards of the active metabolite. The following MSDS data is extrapolated from standardized GHS classifications for 4-methoxy-1-naphthol[9][10].

Table 2: GHS Safety Data and Handling Protocols

| Category | Classification / Protocol |

| GHS Hazard Class | Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory)[10] |

| Signal Word | WARNING |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[10] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.[10] |

| First Aid Measures | Inhalation: Move to fresh air. Skin: Wash with plenty of soap and water. Eyes: Flush with water for 15 mins. Ingestion: Rinse mouth; do not induce vomiting. Seek medical attention. |

| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed and protected from light and moisture to prevent premature hydrolysis.[9] |

Experimental Protocols for Toxicity Screening (E-E-A-T Standard)

To rigorously evaluate the toxicity of 1-Methoxynaphthalen-4-yl acetate, researchers cannot rely solely on simple chemical viability assays. Because the toxicity is metabolism-dependent, the assay must be a self-validating system that proves the parent compound was cleaved and that the resulting toxicity correlates with the presence of the metabolite.

Protocol: Self-Validating In Vitro Metabolic Toxicity Assay

Step 1: Cell Culture Selection & Preparation

-

Action: Seed HepG2 cells (human hepatocellular carcinoma) in 96-well plates at 1×104 cells/well.

-

Causality: HepG2 cells are selected because they retain basal levels of human CYP450 enzymes and robust carboxylesterase activity. Using non-metabolically active cells (like HEK293) would yield false-negative toxicity results because the acetate would never be cleaved into the reactive naphthol.

Step 2: Compound Dosing

-

Action: Prepare a 10 mM stock of 1-Methoxynaphthalen-4-yl acetate in anhydrous DMSO. Dose the cells with a concentration gradient (0.1 µM to 100 µM). Ensure final DMSO concentration remains ≤0.1% v/v.

-

Causality: Anhydrous DMSO prevents spontaneous hydrolysis of the ester bond before it reaches the cells. Keeping DMSO ≤0.1% prevents solvent-induced basal cytotoxicity, ensuring any observed cell death is strictly compound-mediated.

Step 3: Tripartite Parallel Analysis (The Self-Validating Loop) To ensure trustworthiness, the workflow splits into three parallel validation arms:

-

Cytotoxicity (MTT Assay): At 24h and 48h, add MTT reagent to measure mitochondrial reductase activity. This quantifies the phenotypic endpoint (cell death).

-

Metabolite Tracking (LC-MS/MS): Extract media and lyse cells to quantify the ratio of 1-Methoxynaphthalen-4-yl acetate to 4-methoxy-1-naphthol. Self-Validation: If high toxicity is observed in the MTT assay, but LC-MS/MS shows no 4-methoxy-1-naphthol, the toxicity is likely an artifact or impurity. True mechanism-based toxicity requires a direct correlation between naphthol concentration and cell death.

-

PXR Reporter Assay: Transfect a parallel plate with a PXR-responsive luciferase reporter plasmid. Causality: Because 4-methoxy-1-naphthol is a known PXR agonist[1], measuring luciferase luminescence confirms that the intracellular concentration of the metabolite reached biologically relevant, transcription-altering levels.

Caption: Self-validating in vitro toxicity screening workflow for naphthyl acetate derivatives.

Conclusion

1-Methoxynaphthalen-4-yl acetate is a deceptively simple molecule whose safety profile is entirely governed by cellular metabolism. While the MSDS highlights standard irritant warnings, the true toxicological hazard lies in its rapid conversion to 4-methoxy-1-naphthol, a potent PXR activator and precursor to reactive, glutathione-depleting quinones. By employing self-validating analytical workflows that pair phenotypic viability assays with rigorous LC-MS/MS metabolite tracking, researchers can accurately profile the safety of this compound and prevent late-stage attrition in drug development pipelines.

References

-

Mild methods for protecting phosphate derivatives . Beilstein Journal of Organic Chemistry. Available at:[Link]

-

Essential Role of the Cytochrome P450 Enzyme CYP2A5 in Olfactory Mucosal Toxicity of Naphthalene . PMC / NIH. Available at:[Link]

-

Naphthalene - WHO Guidelines for Indoor Air Quality: Selected Pollutants . NCBI Bookshelf. Available at:[Link]

-

Naphthalene: toxicological overview . GOV.UK. Available at:[Link]

-

Naphthalene-induced respiratory tract toxicity: Metabolic mechanisms of toxicity . ResearchGate. Available at:[Link]

-

Material Safety Data Sheet - 4-Methoxy-1-naphthol, 98+% . Cole-Parmer. Available at:[Link]

-

The novel antibacterial compound walrycin A induces human PXR transcriptional activity . PMC / NIH. Available at:[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. 1-METHOXYNAPHTHALEN-4-YL ACETATE | 68716-07-4 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Naphthalene - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. gov.uk [gov.uk]

- 8. researchgate.net [researchgate.net]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. wap.guidechem.com [wap.guidechem.com]

Discovery and Historical Research Applications of 4-Methoxy-1-Naphthyl Acetate: A Technical Guide

Executive Summary

In the landscape of chemical biology and photochemistry, 4-methoxy-1-naphthyl acetate occupies a highly specialized niche. While structurally straightforward—an acetate ester of a methoxy-substituted naphthol—its unique photophysical properties have made it an invaluable molecular probe. Historically, its primary applications have bifurcated into two distinct but mechanistically related domains:

-

Supramolecular Photochemistry : Acting as a substrate to map the microenvironments of transport proteins via the site-dependent Photo-Fries rearrangement.

-

Photoremovable Protecting Groups (PPGs) : Serving as the foundational chromophore scaffold for caging biological phosphates, where its structural analogs undergo photo-Favorskii rearrangements to release active payloads.

This technical guide dissects the causality behind these photochemical pathways, provides self-validating experimental protocols, and clarifies critical structural nuances for drug development professionals and application scientists.

Structural Significance & Mechanistic Causality

The utility of the 4-methoxy-1-naphthyl core stems from its highly tunable UV absorption and the stability of its radical and ionic intermediates. The methoxy group at the 4-position serves a dual purpose:

-

Electronic Modulation : It acts as an electron-donating group (EDG), stabilizing the naphthoxyl radical formed during homolytic cleavage.

-

Steric Profiling : It provides a distinct steric bulk that dictates the molecule's orientation when docked within the hydrophobic cavities of biomacromolecules, such as Sudlow's Site I in Serum Albumins.

Nomenclature Note: It is critical for researchers to distinguish between 4-methoxy-1-naphthyl acetate (the ester of 4-methoxy-1-naphthol and acetic acid, used in Photo-Fries studies) and methyl 4-methoxy-1-naphthylacetate (the ester of 4-methoxy-1-naphthylacetic acid and methanol, a byproduct of caged phosphate photolysis). Both highlight the utility of the chromophore but participate in fundamentally different reaction cascades.

Supramolecular Photochemistry: Probing Serum Albumin

The most prominent historical application of 4-methoxy-1-naphthyl acetate is its use as a probe to study the [1].

The Causality of Confinement

In bulk solvent (e.g., acetonitrile), UV irradiation of 4-methoxy-1-naphthyl acetate induces homolytic cleavage of the ester bond, generating a radical pair (4-methoxy-1-naphthoxyl and acetyl radicals). Due to rapid solvent diffusion, the radicals escape the solvent cage, predominantly yielding the hydrolysis product 4-methoxy-1-naphthol .

However, when the substrate is bound to Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA), the protein cavity acts as a supramolecular reactor. The steric constraints of the binding site physically block out-of-cage diffusion. This forces in-cage recombination , shifting the regioselectivity dramatically to yield the rearranged ortho-Fries product: 2-acetyl-4-methoxy-1-naphthol .

Diagram 1: Site-dependent Photo-Fries rearrangement pathway modulated by protein confinement.

Protocol 1: Self-Validating Photo-Fries Assay in HSA

To ensure scientific integrity, this protocol incorporates internal fluorescence displacement to validate spatial localization prior to photolysis.

-

Complex Assembly : Dissolve HSA in 0.01 M phosphate buffer (pH 7.4). Introduce 4-methoxy-1-naphthyl acetate via a concentrated acetonitrile stock (ensure final ACN concentration is <1% v/v to prevent protein denaturation).

-

Spatial Validation (Critical Step) : Perform a fluorescence displacement assay. Titrate the complex with dansylamide (a known Sudlow's Site I binder). A proportional quenching of the naphthyl ester's fluorescence confirms successful localization within Site I.

-

Irradiation : Transfer the validated complex to a quartz cuvette. Irradiate using a medium-pressure mercury lamp equipped with a Pyrex filter (λ > 280 nm) at 25°C for 30 minutes.

-

Extraction & Quantification : Terminate the reaction by adding cold acetonitrile (1:1 v/v) to denature the HSA and release the photoproducts. Centrifuge at 10,000 rpm for 10 minutes. Analyze the supernatant via RP-HPLC (C18 column, H2O/ACN gradient) to quantify the ratio of rearranged product vs. escape product.

Photoremovable Protecting Groups: The Photo-Favorskii Pathway

Beyond host-guest chemistry, the 4-methoxy-1-naphthyl scaffold is foundational in the design of Photoremovable Protecting Groups (PPGs). Researchers utilize this chromophore to "cage" biological effector molecules, such as phosphates, rendering them inactive until exposed to specific wavelengths of light [2].

The Causality of the Photo-Favorskii Rearrangement

When a phosphate is caged as 1,4-MNA DEP (diethyl 2-(4-methoxy-1-naphthyl)-2-oxoethyl phosphate), irradiation at 350 nm excites the molecule to a reactive triplet state. Unlike the homolytic cleavage seen in the Photo-Fries reaction, this system undergoes heterolysis .

The expulsion of the diethyl phosphate (DEP) cargo triggers a skeletal reorganization known as the photo-Favorskii rearrangement. The resulting putative cyclopropanone intermediate is rapidly attacked by the solvent (e.g., aqueous methanol) to yield the stable, blue-shifted byproduct methyl 4-methoxy-1-naphthylacetate . The methoxy substitution at the 4-position purposefully lowers the quantum yield compared to its hydroxy analog, allowing for highly controlled, slow-release kinetics [2].

Diagram 2: Photo-Favorskii rearrangement of 1,4-MNA DEP releasing phosphate and yielding the naphthylacetate byproduct.

Protocol 2: Self-Validating Photodeprotection Workflow

-

Sample Preparation : Dissolve 1,4-MNA DEP in a 1% aqueous methanol solution (CD3OD/D2O for NMR tracking).

-

Baseline Validation (Critical Step) : Acquire a baseline 1 H-NMR spectrum in the dark. Verify the integrity of the methylene protons (typically around δ 5.30 ppm) to ensure zero spontaneous dark hydrolysis has occurred.

-

Photolysis : Irradiate the sample in a Pyrex NMR tube at 350 nm using Rayonet RPR-3500 Å bulbs.

-

Kinetic Tracking : Take aliquots (or continuous scans) at 10-minute intervals. Validate the reaction by monitoring the simultaneous disappearance of the caged methylene signal and the appearance of the released DEP methylene signal ( δ 3.88 ppm) alongside the rearranged byproduct signals ( δ 4.02 and 3.68 ppm).

Quantitative Data Summary

The table below synthesizes the divergent photochemical behaviors of the 4-methoxy-1-naphthyl core based on its structural application and microenvironment.

| Substrate / System | Reaction Pathway | Microenvironment | Quantum Yield ( Φ ) | Dominant Product Identified | Analytical Method |

| 4-Methoxy-1-naphthyl acetate | Photo-Fries | HSA Cavity (Site I) | Site-dependent | 2-Acetyl-4-methoxy-1-naphthol | RP-HPLC / Fluorescence |

| 4-Methoxy-1-naphthyl acetate | Photo-Fries | Bulk Solvent (ACN) | N/A | 4-Methoxy-1-naphthol (Escape) | GC-MS / RP-HPLC |

| 1,4-MNA DEP | Photo-Favorskii | 1% aq. Methanol | 0.0078 | Methyl 4-methoxy-1-naphthylacetate | 1 H-NMR / FAB-MS |

| 1,4-HNA DEP (Ref. Analog) | Photo-Favorskii | 1% aq. Methanol | 0.0280 | Methyl 4-hydroxy-1-naphthylacetate | 1 H-NMR / FAB-MS |

Conclusion

The historical research applications of 4-methoxy-1-naphthyl acetate and its structural derivatives showcase the profound impact of microenvironments on photochemical trajectories. Whether utilized to map the steric boundaries of human transport proteins via homolytic Photo-Fries pathways, or engineered as a slow-release heterolytic caging group for biological phosphates, the 4-methoxy-1-naphthyl scaffold remains a masterclass in applied physical organic chemistry. Understanding the causality behind these pathways empowers drug development professionals to design smarter, light-activated therapeutics and highly specific molecular probes.

References

-

Marin, M., Lhiaubet-Vallet, V., & Miranda, M. A. (2011). Site-Dependent Photo-Fries Rearrangement within Serum Albumins. The Journal of Physical Chemistry B, 115(12), 2910-2915. URL:[Link]

-

Senadheera, S. N., Yousef, A. L., & Givens, R. S. (2014). Photorelease of phosphates: Mild methods for protecting phosphate derivatives. Beilstein Journal of Organic Chemistry, 10, 2038-2054. URL:[Link]

In-Depth Technical Guide: Mass Spectrometry and Physicochemical Characterization of 1-Methoxynaphthalen-4-yl Acetate

Executive Summary

In modern synthetic chemistry and drug development, functionalized naphthalene derivatives like 1-methoxynaphthalen-4-yl acetate (CAS: 68716-07-4) serve as critical building blocks and potential enzymatic substrates[1]. However, rigorous structural validation is mandatory to prevent downstream experimental failures caused by isobaric impurities or synthetic misfires.

This whitepaper provides an authoritative framework for the analytical characterization of 1-methoxynaphthalen-4-yl acetate. By dissecting the causality behind its exact monoisotopic mass and mapping its gas-phase fragmentation mechanisms, we establish a self-validating High-Resolution Mass Spectrometry (HRMS) protocol that ensures absolute structural confidence.

Structural & Physicochemical Profiling

Before initiating any mass spectrometry workflow, it is critical to establish the baseline physicochemical parameters of the target analyte. The data below summarizes the foundational metrics required for accurate mass targeting.

| Property | Value | Scientific Significance |

| Chemical Name | 1-Methoxynaphthalen-4-yl acetate | IUPAC standard nomenclature |

| Synonyms | 4-Methoxy-1-naphthyl acetate | Common industry identifier |

| CAS Registry Number | 68716-07-4 | Unique numerical identifier |

| Molecular Formula | C₁₃H₁₂O₃ | Dictates isotopic distribution |

| Molecular Weight | 216.23 g/mol | Used for bulk stoichiometric calculations |

| Exact Monoisotopic Mass | 216.0786 Da | Target mass for HRMS identification |

| Expected [M+H]⁺ m/z | 217.0859 Da | Target ion in positive electrospray (ESI+) |

The Causality of Exact Mass in HRMS

A common pitfall in analytical workflows is conflating Molecular Weight with Exact Monoisotopic Mass .

-

Molecular Weight (216.23 g/mol ): This is an abundance-weighted average of all naturally occurring isotopes (e.g., incorporating the ~1.1% natural abundance of ¹³C). It is only useful for weighing bulk powders on a balance.

-

Exact Monoisotopic Mass (216.0786 Da): This is the precise mass calculated using only the most abundant, lowest-mass isotopes (¹²C, ¹H, ¹⁶O)[3].

The Mass Defect Principle: In HRMS, the exact mass is non-negotiable. The fractional part of the mass (+0.0786 Da) is known as the mass defect . This positive defect is caused by the presence of 12 hydrogen atoms (exact mass 1.0078 Da each), which offsets the slightly negative mass defects of the oxygen atoms. An Orbitrap or Q-TOF mass spectrometer utilizes this specific mass defect to differentiate 1-methoxynaphthalen-4-yl acetate from isobaric interferences (molecules with a nominal mass of 216 Da but different elemental compositions).

Experimental Workflow for HRMS Validation

To guarantee trustworthiness, an analytical protocol must be a self-validating system . The methodology below incorporates a "lock-mass" recalibration step, ensuring that environmental fluctuations do not compromise mass accuracy.

Step-by-Step LC-HRMS Methodology

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water (v/v) supplemented with 0.1% Formic Acid .

-

Causality: Formic acid acts as a proton donor, artificially driving the equilibrium toward the formation of the [M+H]⁺ cation required for positive-mode detection.

-

-

Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a 5-minute linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid).

-

Causality: The gradient separates the target from highly polar salts (which elute early and cause ion suppression) and lipophilic impurities.

-

-

Ionization (ESI+): Apply a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

-

High-Resolution Detection: Scan using an Orbitrap mass spectrometer set to a resolving power of 120,000 (FWHM at m/z 200).

-

Self-Validation Step: Infuse Leucine Enkephalin ([M+H]⁺ m/z 556.2766) continuously as a background lock-mass . The software will continuously recalibrate the mass axis against this known standard, guaranteeing a mass error of < 2 ppm.

-

-

Data Processing: Extract the ion chromatogram (EIC) for m/z 217.0859 ± 5 ppm.

Caption: LC-HRMS Analytical Workflow for 1-Methoxynaphthalen-4-yl Acetate.

Mechanistic Insights: MS/MS Fragmentation Pathways

Detecting the correct precursor mass (m/z 217.0859) is only the first dimension of validation. To definitively prove the structure, the ion must be isolated and subjected to Higher-energy Collisional Dissociation (HCD). The resulting fragmentation pattern serves as a structural fingerprint.

For 1-methoxynaphthalen-4-yl acetate, two highly specific, causal fragmentation events occur:

-

Loss of Ketene (-42.0106 Da): The acetate ester at the 4-position is the most labile moiety on the molecule. Upon collision with inert gas (N₂ or Ar), the ester bond undergoes a classic rearrangement, expelling a neutral ketene molecule (C₂H₂O). This yields a highly stable 4-methoxynaphthol product ion at m/z 175.0754 .

-

Loss of a Methyl Radical (-15.0235 Da): The remaining methoxy ether at the 1-position is prone to homolytic cleavage under high collision energies. The expulsion of a methyl radical (CH₃•) generates a distonic radical cation at m/z 160.0519 . This radical loss is a hallmark diagnostic feature of aromatic methyl ethers.

Caption: Proposed ESI+ MS/MS Fragmentation Pathway for 1-Methoxynaphthalen-4-yl Acetate.

Conclusion

The rigorous characterization of 1-methoxynaphthalen-4-yl acetate relies on a fundamental understanding of its exact monoisotopic mass (216.0786 Da) and its gas-phase thermodynamic behavior. By implementing a self-validating LC-HRMS workflow equipped with lock-mass recalibration, and by verifying the diagnostic losses of ketene and a methyl radical during MS/MS, researchers can achieve unequivocal structural confirmation. This level of analytical rigor is essential for maintaining the integrity of downstream synthetic or biological assays.

References

-

PubChem. "Benzoic acid;phenol | C13H12O3 | CID 66700556 - PubChem - NIH" (Computational reference for the exact monoisotopic mass of the C₁₃H₁₂O₃ formula). National Center for Biotechnology Information. URL:[Link]

-

KEGG COMPOUND. "KEGG COMPOUND: C14613 - Genome.jp" (Database verification for C₁₃H₁₂O₃ exact mass: 216.0786 Da). Kyoto Encyclopedia of Genes and Genomes. URL:[Link]

Sources

Preparation and Optimization of 1-Methoxynaphthalen-4-YL Acetate Stock Solutions for Assays

Application Note & Protocol Guide Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists

Executive Summary & Mechanistic Grounding

1-Methoxynaphthalen-4-YL acetate (also known as 4-methoxy-1-naphthyl acetate) is a highly versatile, hydrophobic ester. In biochemical and microbiological assays, it serves a dual purpose:

-

Enzymatic Substrate: It is readily cleaved by non-specific esterases and lipases. The addition of the 4-methoxy group shifts the electronic properties of the naphthyl ring, yielding a cleavage product that is highly suitable for optical detection.

-

Antibacterial Prodrug/Probe: The enzymatic hydrolysis of this acetate ester releases 4-methoxy-1-naphthol (commonly known as Walrycin A ). Walrycin A is a potent, targeted inhibitor of the WalK/WalR two-component signal transduction system, which is essential for the viability and cell wall metabolism of Gram-positive bacteria[1]. Furthermore, it has been shown to modulate the BfpR response regulator, significantly impacting biofilm production and antimicrobial peptide resistance in pathogens like Francisella novicida[2].

By utilizing the acetate ester form, researchers can leverage cell-permeable delivery, relying on intracellular esterases to liberate the active Walrycin A payload.

Physicochemical Properties & Solvent Causality

To design a robust assay, one must respect the physical chemistry of the substrate. Because of the bulky, highly hydrophobic methoxynaphthalene ring, this compound exhibits near-zero aqueous solubility. Attempting to dissolve the raw powder directly in aqueous buffers will result in immediate precipitation, leading to light-scattering artifacts and ruined quantitative assays.

Table 1: Physicochemical Properties of 1-Methoxynaphthalen-4-YL Acetate

| Property | Value |

| Chemical Name | 1-Methoxynaphthalen-4-YL acetate |

| Common Synonyms | 4-Methoxy-1-naphthyl acetate |

| CAS Number | 68716-07-4[3] |

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.23 g/mol |

| Optimal Primary Solvent | Anhydrous DMSO or DMF |

Causality in Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal solvent for the master stock. While protic solvents like ethanol or methanol can dissolve the compound, they must be strictly avoided for long-term storage. In the presence of trace impurities or slight pH shifts, protic solvents trigger base-catalyzed transesterification or spontaneous hydrolysis of the acetate group, prematurely releasing the active naphthol and degrading the stock[4].

Causality-Driven Preparation Protocols

Protocol A: Preparation of a 50 mM Master Stock Solution

Note: This protocol yields 1.0 mL of a 50 mM master stock.

-

Equilibration: Remove the lyophilized 1-Methoxynaphthalen-4-YL acetate from the freezer and allow the sealed vial to equilibrate to room temperature for 30 minutes.

-

Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduced into the DMSO stock will accelerate non-enzymatic hydrolysis of the ester bond over time.

-

-

Weighing: Weigh exactly 10.81 mg of the powder into a sterile, amber glass vial.

-

Causality: Amber glass protects the naphthyl moiety from UV-induced degradation or photo-rearrangement[4].

-

-

Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

-

Agitation: Vortex thoroughly for 60 seconds until the solution is completely clear.

-

Causality: Any residual micro-particulates will act as nucleation sites, causing the substrate to crash out of solution upon dilution.

-

-

Storage: Aliquot the solution into 50 µL volumes in tightly sealed microcentrifuge tubes and store at -20°C.

-

Causality: Aliquoting prevents repeated freeze-thaw cycles, which degrade the ester bond and introduce atmospheric humidity.

-

Protocol B: Preparation of the Aqueous Working Solution

Note: Prepare this solution fresh immediately prior to the assay.

-

Buffer Preparation: Prepare your base assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Surfactant Addition: Add a non-ionic surfactant, such as 0.1% (v/v) Triton X-100 or Pluronic F-127, to the buffer.

-

Causality: The surfactant forms micelles that encapsulate the hydrophobic substrate upon aqueous dilution. This prevents the compound from precipitating and ensures Michaelis-Menten kinetics remain linear.

-

-

Thermal Equilibration: Warm the buffer to the assay temperature (typically 25°C or 37°C).

-

Rapid Injection: Rapidly pipette the required volume of the 50 mM DMSO stock into the vigorously stirring buffer to achieve your final target concentration (see Table 2).

Table 2: Dilution Guide for Working Solutions (from 50 mM Stock)

| Desired Final Conc. | Volume of 50 mM Stock | Volume of Assay Buffer | Final DMSO % |

| 50 µM | 1.0 µL | 999.0 µL | 0.1% |

| 100 µM | 2.0 µL | 998.0 µL | 0.2% |

| 250 µM | 5.0 µL | 995.0 µL | 0.5% |

| 500 µM | 10.0 µL | 990.0 µL | 1.0% |

Critical Insight: Ensure the final DMSO concentration remains ≤1.0% to avoid enzyme denaturation or cellular toxicity in microbiological assays.

Self-Validation & Troubleshooting Systems

Every robust protocol must include a self-validating control to ensure data integrity.

-

The Blank Test (Hydrolysis Check): Before adding the enzyme or bacterial culture, measure the baseline optical signal (fluorescence or absorbance) of the working solution. A high baseline signal indicates that the stock solution has undergone spontaneous hydrolysis, releasing 4-methoxy-1-naphthol prematurely. If the baseline is elevated, the stock is compromised and must be discarded.

-

The Precipitation Check: Measure the optical density at 600 nm (OD600) of the working solution in the absence of cells. A rising OD600 over a 10-minute window indicates that the substrate is precipitating out of solution. To resolve this, either increase the surfactant concentration or decrease the final substrate concentration.

Assay Workflow Visualization

Figure 1: Enzymatic cleavage of 1-Methoxynaphthalen-4-YL acetate and downstream applications.

References

-

Gotoh, Y., et al. "Novel antibacterial compounds specifically targeting the essential WalR response regulator." The Journal of Antibiotics, 63(3), 127-134 (2010). URL:[Link]

-

Dean, S. N., et al. "Francisella novicida Two-Component System Response Regulator BfpR Modulates iglC Gene Expression, Antimicrobial Peptide Resistance, and Biofilm Production." Frontiers in Cellular and Infection Microbiology, 10, 82 (2020). URL:[Link]

-

Givens, R. S., et al. "Photorelease of phosphates: Mild methods for protecting phosphate derivatives." NIH Public Access / PMC, (2013). URL:[Link]

Sources

- 1. Novel antibacterial compounds specifically targeting the essential WalR response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Francisella novicida Two-Component System Response Regulator BfpR Modulates iglC Gene Expression, Antimicrobial Peptide Resistance, and Biofilm Production [frontiersin.org]

- 3. 1-METHOXYNAPHTHALEN-4-YL ACETATE | 68716-07-4 [m.chemicalbook.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: 4-Methoxy-1-Naphthyl Acetate as a High-Fidelity Substrate for Esterase and Lipase Assays

Introduction and Mechanistic Rationale

4-Methoxy-1-naphthyl acetate (4-MNA) is an advanced, dual-modality synthetic substrate engineered for the highly sensitive detection of esterase and lipase activity. While unsubstituted 1-naphthyl acetate has long been the gold standard for identifying non-specific carboxylic esterases and macrophage activity[1], the addition of an electron-donating methoxy group at the para position fundamentally alters the physicochemical properties of the cleaved product.

Mechanistic Causality : Enzymatic hydrolysis of the acetate ester linkage by serine hydrolases (such as acetylcholinesterase or non-specific esterases) yields 4-methoxy-1-naphthol[2]. The presence of the methoxy group increases the electron density of the naphthol ring. This structural modification has two critical effects on assay design:

-

Electrochemical Superiority : It significantly lowers the anodic oxidation potential of the released naphthol. 4-methoxy-1-naphthol can be oxidized at potentials as low as +0.18 V to +0.38 V (vs. Ag/AgCl), whereas unsubstituted naphthols require much higher potentials[3]. This low oxidation potential allows for amperometric detection in complex biological fluids without triggering the background oxidation of endogenous interferents like ascorbic acid or uric acid.

-

Accelerated Diazonium Coupling : In colorimetric and cytochemical applications, the electron-rich 4-methoxy-1-naphthol undergoes highly rapid electrophilic aromatic substitution when paired with diazonium salts (e.g., Fast Blue RR). This rapid coupling prevents the diffusion of the cleaved product away from the enzyme site, yielding sharper, high-resolution intracellular precipitates.

Physicochemical and Kinetic Profiling

To select the appropriate detection modality, researchers must understand how the methoxy substitution impacts the kinetic and physical readouts compared to traditional substrates.

Quantitative Comparison: 1-Naphthyl Acetate vs. 4-Methoxy-1-Naphthyl Acetate

| Parameter | 1-Naphthyl Acetate | 4-Methoxy-1-Naphthyl Acetate | Causality / Impact |

| Cleaved Product | 1-Naphthol | 4-Methoxy-1-Naphthol | Methoxy substitution increases ring electron density. |

| Oxidation Potential | > +0.60 V | +0.18 V to +0.38 V | Lower potential enables interference-free amperometry[3]. |

| Azo-Coupling Kinetics | Moderate | Extremely Fast | Prevents product diffusion; sharpens cytochemical localization. |

| Fluorescence (Ex/Em) | ~320 nm / ~460 nm | ~330 nm / ~430 nm | Shifted emission profile allows multiplexing with other fluorophores[4]. |

| Enzyme Affinity ( Km ) | Low Km (High Affinity) | Low Km (High Affinity) | Maintains excellent active-site recognition for robust kinetics[2]. |

Workflow and Detection Modalities

Workflow of 4-MNA enzymatic cleavage and its multi-modal detection pathways.

Protocol 1: Amperometric (Electrochemical) Esterase Activity Assay

Objective : To quantify esterase activity in complex biological matrices (e.g., cell lysates, serum) using screen-printed carbon electrodes (SPCEs).

Self-Validating System Design : Biological samples inherently contain electroactive species that can cause false-positive currents. To establish a self-validating assay, every sample must be run in parallel with a specific inhibitor control (e.g., Phenylmethylsulfonyl fluoride, PMSF). The true enzymatic rate is defined strictly as the difference ( Δ ) in steady-state current between the uninhibited and inhibited samples.

Step-by-Step Methodology :

-

Electrode Preparation : Pre-condition SPCEs in 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4, by applying a cyclic voltammetric sweep from -0.2 V to +0.6 V until a stable baseline is achieved.

-

Sample Preparation : Homogenize tissue or lyse cells in cold 0.1 M PBS (pH 7.4) containing 0.1% Triton X-100. Centrifuge at 10,000 x g for 10 minutes and collect the supernatant.

-

Inhibitor Control Setup (Critical Step) :

-

Test Sample: 90 µL of lysate + 10 µL of vehicle (DMSO).

-

Inhibited Control: 90 µL of lysate + 10 µL of 10 mM PMSF (final concentration 1 mM). Incubate both at 37°C for 15 minutes to allow complete irreversible inhibition of serine hydrolases.

-

-

Substrate Addition : Add 4-MNA (dissolved in ethanol or DMSO) to a final concentration of 1 mM in both the test and control samples.

-

Amperometric Detection : Drop-cast 50 µL of the reaction mixture onto the SPCE. Apply a constant potential of +0.25 V (vs. Ag/AgCl). Record the steady-state current after 60 seconds.

-

Data Interpretation : Calculate specific esterase activity by subtracting the current of the inhibited control from the test sample.

Protocol 2: High-Resolution Cytochemical Staining for Macrophage Esterases

Objective : In situ localization of non-specific esterases in monocytes and macrophages.

Causality : The rapid coupling of 4-methoxy-1-naphthol with Fast Blue RR forms a dense, insoluble black/blue precipitate[1]. The methoxy group ensures the precipitation occurs instantaneously at the site of enzymatic generation, preventing artifactual staining caused by the diffusion of the intermediate.

Step-by-Step Methodology :

-

Fixation : Fix blood smears or cultured cells in cold buffered formalin-acetone (pH 6.6) for 30 seconds. Rinse gently in distilled water and air dry.

-

Staining Solution Preparation :

-

Dissolve 5 mg of 4-MNA in 0.5 mL of ethylene glycol monomethyl ether (the solvent ensures the highly hydrophobic substrate remains in solution before enzymatic cleavage).

-

Dissolve 15 mg of Fast Blue RR salt in 25 mL of 0.1 M Phosphate Buffer (pH 7.4).

-

Mix the two solutions immediately prior to use and filter through a 0.45 µm syringe filter to remove undissolved diazonium crystals that could cause background speckling.

-

-

Incubation : Flood the slides with the staining solution and incubate at 37°C for 10–15 minutes in a light-protected humidity chamber.

-

Validation Control : Concurrently incubate a slide pre-treated with 0.01 M Sodium Fluoride (NaF). Monocyte/macrophage esterases are heavily inhibited by NaF, whereas granulocyte esterases are not. A loss of signal in the NaF-treated slide validates the macrophage-specific origin of the esterase activity.

-

Counterstaining : Rinse slides in distilled water, counterstain with Mayer’s Hematoxylin for 2 minutes, rinse, and mount with an aqueous mounting medium.

Self-Validating Experimental Design

Self-validating experimental logic ensuring signal specificity in 4-MNA assays.

Sources

Step-by-step synthesis of 1-(1-hydroxy-4-methoxy-naphthalen-2-yl)-ethanone from 1-Methoxynaphthalen-4-YL acetate

Application Note: Regioselective Synthesis of 1-(1-hydroxy-4-methoxy-naphthalen-2-yl)-ethanone via Fries Rearrangement

Document ID: AN-ORG-2026-03 Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Reaction Type: Lewis Acid-Mediated Fries Rearrangement

Introduction & Mechanistic Rationale

The synthesis of highly substituted naphthol derivatives is a critical workflow in the development of chalcone-based therapeutics, fluorophores, and advanced organic building blocks. This application note details the step-by-step synthesis of 1-(1-hydroxy-4-methoxy-naphthalen-2-yl)-ethanone (CAS: 73584-59-5)[1] from 1-Methoxynaphthalen-4-yl acetate (CAS: 68716-07-4)[2].

This transformation relies on the Fries Rearrangement , a robust method for converting phenolic esters into structurally related hydroxyaryl ketones. In the presence of a strong Lewis acid (typically Aluminum Chloride, AlCl3 ), the acetate group at the C4 position of the naphthalene ring is cleaved, generating an acylium ion intermediate. This electrophile subsequently attacks the ortho-position (C3) of the electron-rich naphthyl system.

Nomenclature Shift: Upon migration of the acetyl group to the C3 position, the molecule is systematically renumbered to assign the principal functional group (the newly liberated phenol) the lowest possible locant. Thus, the C4-phenol becomes C1, the C3-acetyl becomes C2, and the C1-methoxy becomes C4, perfectly yielding the target 1-(1-hydroxy-4-methoxy-naphthalen-2-yl)-ethanone.

Mechanistic Workflow

Fig 1: Mechanistic workflow of the AlCl3-mediated Fries rearrangement for the target synthesis.

Materials and Reagents

Note: All reactions must be performed in a certified chemical fume hood using standard Schlenk techniques to maintain anhydrous conditions.

| Reagent / Material | Role | Equivalents | Amount (for 10 mmol scale) |

| 1-Methoxynaphthalen-4-yl acetate | Starting Material | 1.0 eq | 2.16 g (10.0 mmol) |

| Aluminum Chloride ( AlCl3 ) | Lewis Acid Catalyst | 1.5 eq | 2.00 g (15.0 mmol) |

| Dichloromethane (DCM) | Solvent (Anhydrous) | N/A | 40 mL (Reaction) + 60 mL (Extraction) |

| Hydrochloric Acid (1M, aq) | Quenching Agent | Excess | 50 mL |

| Brine (Sat. NaCl) | Washing Agent | N/A | 30 mL |

| Sodium Sulfate ( Na2SO4 ) | Drying Agent | N/A | As needed |

Step-by-Step Experimental Protocol

Phase 1: Preparation and Complexation

-

System Purging: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen ( N2 ) or Argon for 10 minutes.

-

Substrate Dissolution: Dissolve 1-Methoxynaphthalen-4-yl acetate (2.16 g, 10.0 mmol) in 40 mL of anhydrous Dichloromethane (DCM) under inert atmosphere.

-

Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 5 minutes. Causality Note: Strict temperature control is required to prevent the highly reactive AlCl3 from cleaving the sensitive C4-methoxy ether (demethylation).

-

Lewis Acid Addition: Carefully add anhydrous AlCl3 (2.00 g, 15.0 mmol) in three equal portions over 15 minutes. The solution will typically darken (often turning deep red or brown) as the Lewis acid-substrate complex forms.

Phase 2: Reaction Execution

-

Migration Phase: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C).

-

Monitoring: Stir the reaction for 2 to 4 hours. Monitor the progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) solvent system. The product will appear as a new, highly UV-active spot with a lower Rf value than the starting material due to the increased polarity of the free phenol.

Phase 3: Quenching and Workup

-

Acidic Quench: Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C. Slowly pour the reaction mixture into a vigorously stirred beaker containing 50 mL of crushed ice and 50 mL of 1M HCl. Causality Note: The acid quench serves a dual purpose: it safely neutralizes the reactive aluminum species and hydrolyzes the intermediate aluminum alkoxide to liberate the free phenolic product.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM ( 3×20 mL).

-

Washing & Drying: Combine the organic extracts and wash sequentially with distilled water (30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2SO4 .

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification

-

Flash Chromatography: Purify the crude residue via silica gel flash column chromatography. Elute with a gradient of Hexanes to Hexanes:Ethyl Acetate (9:1 to 4:1).

-

Isolation: Combine the product-containing fractions and evaporate the solvent to afford 1-(1-hydroxy-4-methoxy-naphthalen-2-yl)-ethanone as a crystalline solid.

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized product, compare empirical data against the following expected spectroscopic parameters:

| Analytical Method | Expected Signatures |

| 1 H NMR (400 MHz, CDCl3 ) | δ 13.5 (s, 1H, -OH, strongly deshielded due to intramolecular H-bonding with the carbonyl), 8.3-7.5 (m, 4H, Ar-H), 6.8 (s, 1H, Ar-H at C3), 4.0 (s, 3H, -OCH 3 ), 2.6 (s, 3H, -COCH 3 ). |

| 13 C NMR (100 MHz, CDCl3 ) | δ 204.5 (C=O), 158.2 (C-OH), 151.0 (C-OCH 3 ), 130.0-122.0 (Aromatic C), 112.5 (C2), 104.0 (C3), 55.8 (-OCH 3 ), 26.5 (-COCH 3 ). |

| LC-MS (ESI+) | Calculated for C13H12O3 [M+H]+ : 217.08; Found: ~217.1 |

Troubleshooting & Causality Insights

-

Issue: High levels of demethylated byproduct (1,4-dihydroxynaphthalen-2-yl-ethanone).

-

Cause: AlCl3 is a potent ether-cleaving agent.

-

Solution: If demethylation is observed, strictly cap the reaction temperature at 0 °C for the entire duration, or switch to a milder Lewis acid such as Boron Trifluoride Etherate ( BF3⋅OEt2 ) or Titanium Tetrachloride ( TiCl4 ).

-

-

Issue: Incomplete conversion.

-

Cause: Moisture in the reaction vessel deactivating the AlCl3 .

-

Solution: Ensure all glassware is thoroughly flame-dried and the DCM is strictly anhydrous. AlCl3 must be stored in a desiccator and weighed rapidly to prevent atmospheric hydrolysis.

-

Sources

Application Note: The Role of 1-Methoxynaphthalen-4-YL Acetate Derivatives in Near-UV Photoremovable Protecting Groups

Executive Summary

The development of biocompatible photoremovable protecting groups (PRPGs) is a cornerstone of modern chemical biology and drug development. While traditional o-nitrobenzyl (oNB) and p-hydroxyphenacyl (pHP) groups have been widely utilized, they often suffer from deep-UV absorption requirements (<300 nm) and the generation of highly absorbing, toxic byproducts (e.g., nitroso compounds) that act as internal light filters.

To overcome these limitations, the 4-methoxy-1-naphthylacyl (1,4-MNA) chromophore was developed as a near-UV (350 nm) absorbing PRPG. The successful application of this PRPG relies entirely on a highly specific photochemical cascade—the photo-Favorskii rearrangement—which releases the caged payload (e.g., phosphates, carboxylates) and concomitantly generates 1-methoxynaphthalen-4-yl acetate derivatives (specifically methyl 4-methoxy-1-naphthylacetate in methanolic solvents) as the terminal photoproducts. This application note details the mechanistic causality, quantitative photophysics, and a self-validating protocol for utilizing the 1,4-MNA system and tracking its defining 1-methoxynaphthalen-4-yl acetate photoproduct.

Mechanistic Causality: Why the 1-Methoxynaphthalen-4-YL Acetate Photoproduct is Critical

The efficacy of a PRPG is dictated not only by its decaging quantum yield but also by the optical properties of its photoproducts. When a 1,4-MNA caged compound is irradiated at 350 nm, it undergoes intersystem crossing (ISC) to a triplet excited state, followed by heterolytic cleavage of the leaving group. This forms a transient cyclopropanone intermediate.

The experimental choice of solvent is highly causal here: solvolysis of the cyclopropanone intermediate in aqueous methanol (or water) dictates the final structure. Nucleophilic attack by the solvent opens the cyclopropanone ring, yielding the 1-methoxynaphthalen-4-yl acetate derivative (or its corresponding acetic acid) .